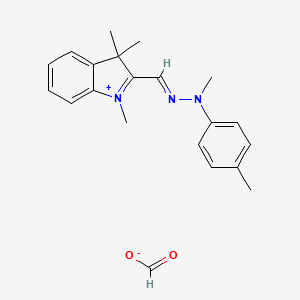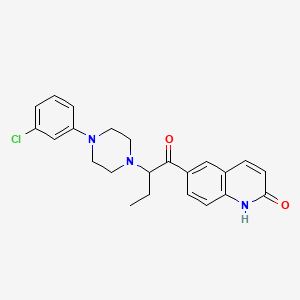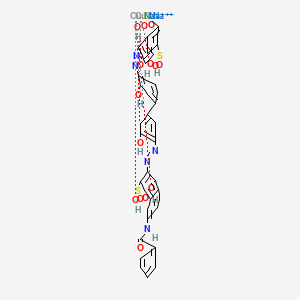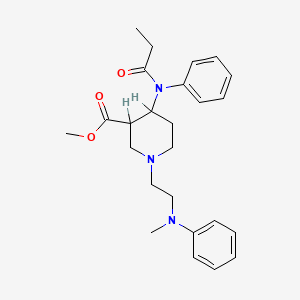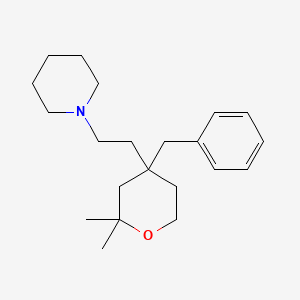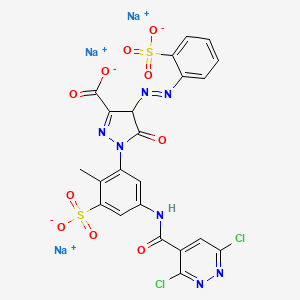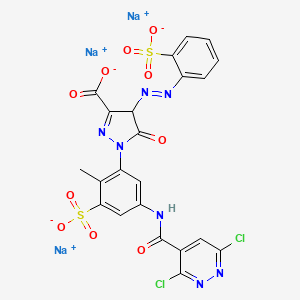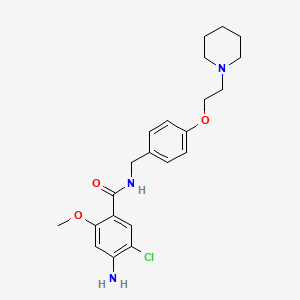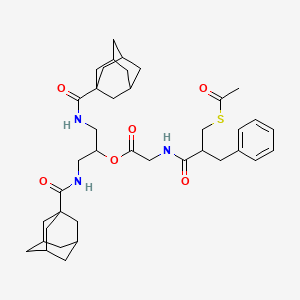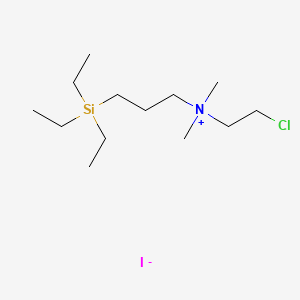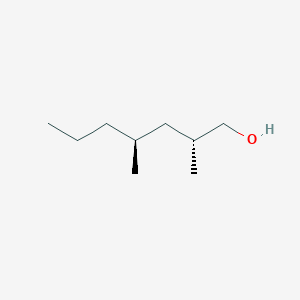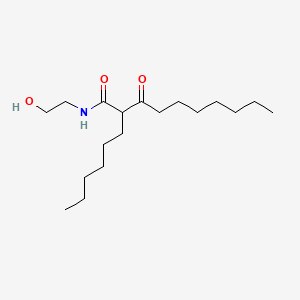
Hexyloxodecanamide monoethanolamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyloxodecanamide monoethanolamide is a chemical compound with the molecular formula C18H35NO3. It is a type of fatty acid monoethanolamide, which is a nonionic surfactant. This compound is known for its applications in various fields, including detergents, cosmetics, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexyloxodecanamide monoethanolamide can be synthesized through the reaction of fatty acids with monoethanolamine. The process typically involves heating the fatty acid with monoethanolamine under controlled conditions to form the amide bond. The reaction is usually carried out at elevated temperatures, around 50-60°C, with the presence of a catalyst such as sulfuric acid to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of fatty acid monoethanolamides, including this compound, involves the esterification of fatty acids followed by amidation. The process begins with the conversion of fatty acids to their methyl esters, which are then reacted with monoethanolamine to form the desired amide. This method ensures high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Hexyloxodecanamide monoethanolamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Hexyloxodecanamide monoethanolamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It has applications in cell culture and molecular biology as a stabilizing agent.
Medicine: It is investigated for its potential therapeutic effects, including neuroprotective properties.
Industry: It is used in the formulation of detergents, cosmetics, and other personal care products due to its surfactant properties
Mecanismo De Acción
The mechanism of action of hexyloxodecanamide monoethanolamide involves its interaction with various molecular targets. It acts as an agonist at peroxisome proliferator-activated receptor alpha (PPAR-α) and inhibits ceramidase, thereby affecting the sphingolipid signaling pathway. These interactions lead to various physiological effects, including anti-inflammatory and neuroprotective actions .
Comparación Con Compuestos Similares
Hexyloxodecanamide monoethanolamide can be compared with other fatty acid monoethanolamides such as oleic monoethanolamide and coco monoethanolamide. While all these compounds share similar surfactant properties, this compound is unique due to its specific fatty acid chain length, which can influence its solubility and interaction with other molecules .
List of Similar Compounds
- Oleic monoethanolamide
- Coco monoethanolamide
- Arachidonic acid monoethanolamide
Propiedades
Número CAS |
884905-11-7 |
|---|---|
Fórmula molecular |
C18H35NO3 |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
2-hexyl-N-(2-hydroxyethyl)-3-oxodecanamide |
InChI |
InChI=1S/C18H35NO3/c1-3-5-7-9-11-13-17(21)16(12-10-8-6-4-2)18(22)19-14-15-20/h16,20H,3-15H2,1-2H3,(H,19,22) |
Clave InChI |
OKPVDVORYUWJHI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C(CCCCCC)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


